molecular formula C16H18ClN3 B8435538 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8435538
M. Wt: 287.79 g/mol
InChI Key: SCFDZWASOUFVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives. The process often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of multicomponent reactions and CDC strategies can be adapted for larger-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl, chloro, and tetrahydroisoquinoline groups in the pyrimidine ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H18ClN3/c1-10-11(2)18-16(17)19-15(10)20-9-8-13-6-4-5-7-14(13)12(20)3/h4-7,12H,8-9H2,1-3H3

InChI Key

SCFDZWASOUFVBE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In accordance with the same procedure as in Step 1 of Example 1, except that 1-methyl-1,2,3,4-tetrahydroisoquinoline(3.9 g, 26.4 mmol) and 5,6-dimethyl-2,4-dichloropyrimidine(4.3 g, 24 mmol) prepared in the above Step 1 were used as starting materials, 4.17 g of the titled compound was prepared. (Yield: 60.4%)
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Yield
60.4%

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